molecular formula C14H22N2 B12640502 1-(2-Methyl-1-phenylpropan-2-yl)piperazine

1-(2-Methyl-1-phenylpropan-2-yl)piperazine

Cat. No.: B12640502
M. Wt: 218.34 g/mol
InChI Key: SNJFFIGBJVCSRW-UHFFFAOYSA-N
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Description

1-(2-Methyl-1-phenylpropan-2-yl)piperazine is a substituted piperazine derivative characterized by a phenyl group attached to a branched aliphatic chain (2-methylpropan-2-yl) at the piperazine nitrogen. This structure confers unique steric and electronic properties, influencing its pharmacological and physicochemical behavior. Piperazine derivatives are widely studied for their diverse biological activities, including serotonin receptor modulation, cytotoxicity, and antiviral effects .

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-(2-methyl-1-phenylpropan-2-yl)piperazine

InChI

InChI=1S/C14H22N2/c1-14(2,16-10-8-15-9-11-16)12-13-6-4-3-5-7-13/h3-7,15H,8-12H2,1-2H3

InChI Key

SNJFFIGBJVCSRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1-phenylpropan-2-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the aza-Michael addition between protected diamines and in situ generated sulfonium salts .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale reactions with optimized conditions to ensure high yields and purity. For example, the reaction of 1-(2-methoxyphenyl)piperazine with oxetane under the catalyst Yb(OTf)3 in acetonitrile has been used to produce key intermediates for various pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-1-phenylpropan-2-yl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated piperazines.

Scientific Research Applications

1-(2-Methyl-1-phenylpropan-2-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1-phenylpropan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can interact with various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Pharmacological Classification

Piperazine derivatives are categorized into three primary groups based on substituents:

  • Benzylpiperazines (e.g., N-benzylpiperazine, BZP)
  • Phenylpiperazines (e.g., 1-(3-chlorophenyl)piperazine, mCPP)
  • Thienylmethylpiperazines (e.g., 1-[(5-Ethylthien-2-yl)methyl]piperazine) .

The target compound belongs to the phenylpiperazine subclass, sharing structural similarities with derivatives like 1-(2-methoxyphenyl)piperazine and 1-(3-chlorophenyl)piperazine. Key differences lie in the substituents on the phenyl ring and the aliphatic chain, which dictate receptor affinity and biological activity.

Serotonin Receptor Affinity and Selectivity

Phenylpiperazine derivatives are potent modulators of serotonin (5-HT) receptors. For example:

  • 1-(2-Methoxyphenyl)piperazine : Acts as a 5-HT1B agonist, reducing sympathetic nerve discharge (SND) and blood pressure in animal models .
  • 1-(m-Trifluoromethylphenyl)piperazine : Exhibits 65-fold selectivity for 5-HT1B receptors over 5-HT1A (Ki = 2.1 nM vs. 136 nM) .

This modification may improve selectivity for specific 5-HT subtypes, though empirical data is needed.

Cytotoxicity Against Cancer Cell Lines

Substituted piperazines demonstrate significant anticancer activity:

  • 1-(4-Chlorobenzhydryl)piperazine derivatives (5a–g) : Show IC50 values of 0.059–5.6 µM against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The 4-chlorobenzhydryl moiety enhances lipophilicity, improving membrane permeability .
  • 1-(2-Pyridyl)piperazine : Displays moderate cytotoxicity (IC50 = 0.97 µM) against HIV-infected cells .

However, cytotoxic efficacy would depend on the balance between lipophilicity and solubility.

Antiviral Activity

Arylpiperazinyl derivatives are explored as anti-HIV agents:

  • 1-(2-Methoxyphenyl)piperazine (274) : IC50 = 0.094–5.6 µM.
  • 1-(2-Pyrimidyl)piperazine (275) : IC50 = 0.14–0.97 µM .

Key Trend : Electron-withdrawing groups (e.g., pyrimidyl) enhance antiviral potency by stabilizing interactions with viral enzymes. The target compound’s bulky substituent might hinder binding to viral targets unless compensatory hydrophobic interactions occur.

Alpha-Adrenoceptor Affinity

Piperazine derivatives with 2-methoxyphenyl groups exhibit high α1-adrenoceptor antagonism:

  • 1-[3-(2,6-Dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine (4): Ki(α1) = 2.4 nM; 142-fold selectivity over α2-receptors .
  • 1-(2-Chlorophenyl)piperazine : Lower affinity (Ki > 100 nM) due to reduced electron-donating effects .

Comparison with Target Compound : The 2-methyl-1-phenylpropan-2-yl group may reduce α1-affinity compared to 2-methoxyphenyl analogs, as methoxy groups facilitate hydrogen bonding with receptor residues.

Physicochemical Properties

  • pKa Values : Piperazine derivatives exhibit pKa ranges of 8.1–9.3 for the first protonation and 3.5–5.5 for the second, influenced by substituents. For example, 1-(2-hydroxyethyl)piperazine has pKa1 = 8.98 at 298 K .
  • Solubility : Bulky hydrophobic groups (e.g., 2-methylpropan-2-yl) reduce aqueous solubility but enhance blood-brain barrier penetration.

Biological Activity

1-(2-Methyl-1-phenylpropan-2-yl)piperazine, commonly referred to as MPHP, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its pharmacological properties, including its interactions with neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of MPHP is C13H19NC_{13}H_{19}N, and it features a piperazine ring substituted with a 2-methyl-1-phenylpropan-2-yl group. The structure can be represented as follows:

MPHP=C6H10N+C7H9\text{MPHP}=\text{C}_6\text{H}_{10}\text{N}+\text{C}_7\text{H}_9

Biological Activity Overview

Research indicates that MPHP may exhibit various biological activities, particularly as a central nervous system (CNS) stimulant. Its activity profile suggests potential interactions with dopamine and serotonin receptors, which are crucial in modulating mood, cognition, and reward pathways.

Table 1: Summary of Biological Activities

Activity Description
Dopamine Receptor Agonism MPHP may act as an agonist at dopamine receptors, influencing reward and pleasure mechanisms.
Serotonin Receptor Interaction Potential modulation of serotonin pathways, impacting mood and anxiety levels.
Stimulant Effects Reports suggest stimulant-like effects similar to other piperazine derivatives.
Neurotoxicity Some studies indicate potential neurotoxic effects at high concentrations.

The precise mechanism of action of MPHP remains under investigation; however, it is hypothesized to involve the following pathways:

  • Dopaminergic Pathway : MPHP may enhance dopamine release or inhibit its reuptake, leading to increased dopaminergic activity.
  • Serotonergic Modulation : By interacting with serotonin receptors, MPHP may alter serotonergic signaling, contributing to its psychoactive effects.
  • Neurotransmitter Release : The compound may promote the release of various neurotransmitters, resulting in heightened CNS activity.

Case Study 1: Neuropharmacological Evaluation

A study conducted by researchers at the University of Cape Town evaluated the neuropharmacological profile of MPHP in rodent models. The findings indicated significant stimulant effects characterized by increased locomotor activity and elevated levels of dopamine in the striatum.

Case Study 2: Toxicological Assessment

A toxicological assessment published in Toxicology Reports highlighted the potential neurotoxic effects of MPHP when administered at high doses. The study reported neuronal damage in specific brain regions associated with dopaminergic signaling.

Comparative Analysis with Related Compounds

MPHP shares structural similarities with other piperazine derivatives such as methylphenidate and various designer drugs. The table below compares their biological activities:

Compound Dopamine Activity Serotonin Activity Stimulant Effects
MPHP ModerateModerateHigh
Methylphenidate HighLowVery High
Other Piperazines VariableVariableVariable

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